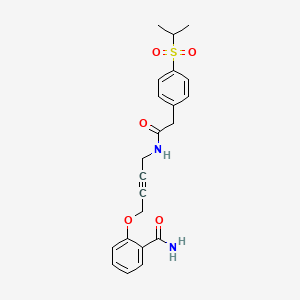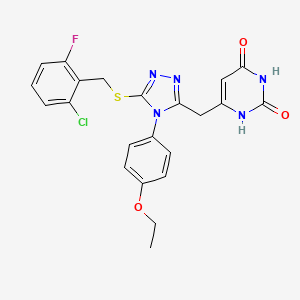![molecular formula C18H9F6N3O6 B2948197 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine CAS No. 328289-12-9](/img/structure/B2948197.png)
5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine is an organic compound characterized by the presence of nitro and trifluoromethoxy groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution of chlorine atoms with the phenoxy groups. The nitro group is then introduced through nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-Amino-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: Cleaved pyrimidine derivatives.
Applications De Recherche Scientifique
5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals for crop protection.
Mécanisme D'action
The mechanism of action of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine.
3-(Trifluoromethoxy)phenol: Another precursor used in the synthesis.
5-Amino-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine: A reduction product of the nitro compound.
Uniqueness
This compound is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy groups enhance the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.
Propriétés
IUPAC Name |
5-nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3O6/c19-17(20,21)32-12-5-1-3-10(7-12)30-15-14(27(28)29)16(26-9-25-15)31-11-4-2-6-13(8-11)33-18(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEMLCVBTMIERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)


![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)
![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)
![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)



![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)


